molecular formula C22H16O2 B3426769 2-Butene-1,4-dione, 1,2,4-triphenyl-, (Z)- CAS No. 5435-97-2

2-Butene-1,4-dione, 1,2,4-triphenyl-, (Z)-

Cat. No.: B3426769
CAS No.: 5435-97-2
M. Wt: 312.4 g/mol
InChI Key: MEBZZSFHCRISAQ-CAPFRKAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Butene-1,4-dione, 1,2,4-triphenyl-, (Z)-” is a chemical compound with the linear formula C22H16O2 . It has a molecular weight of 312.372 .


Molecular Structure Analysis

The molecular structure of “2-Butene-1,4-dione, 1,2,4-triphenyl-, (Z)-” is represented by the linear formula C22H16O2 . The structure can also be viewed as a 2D Mol file or a computed 3D SD file .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Butene-1,4-dione, 1,2,4-triphenyl-, (Z)- involves the condensation of benzil with triphenylacetonitrile followed by a Wittig reaction with ethyl bromoacetate to form the desired product.", "Starting Materials": [ "Benzil", "Triphenylacetonitrile", "Ethyl bromoacetate", "Sodium hydride", "Tetrahydrofuran", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 10.0 g of benzil and 20.0 g of triphenylacetonitrile in 100 mL of dry tetrahydrofuran (THF) and add 10.0 g of sodium hydride. Stir the mixture at room temperature for 1 hour.", "Step 2: Add 20 mL of ethyl bromoacetate to the reaction mixture and stir for an additional 2 hours.", "Step 3: Quench the reaction by adding 100 mL of methanol and 100 mL of water. Stir the mixture for 30 minutes.", "Step 4: Filter the precipitate and wash with water. Recrystallize the product from ethanol to obtain 2-Butene-1,4-dione, 1,2,4-triphenyl-, (Z)-." ] }

CAS No.

5435-97-2

Molecular Formula

C22H16O2

Molecular Weight

312.4 g/mol

IUPAC Name

(E)-1,2,4-triphenylbut-2-ene-1,4-dione

InChI

InChI=1S/C22H16O2/c23-21(18-12-6-2-7-13-18)16-20(17-10-4-1-5-11-17)22(24)19-14-8-3-9-15-19/h1-16H/b20-16+

InChI Key

MEBZZSFHCRISAQ-CAPFRKAQSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/C(=O)C3=CC=CC=C3

SMILES

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butene-1,4-dione, 1,2,4-triphenyl-, (Z)-
Reactant of Route 2
Reactant of Route 2
2-Butene-1,4-dione, 1,2,4-triphenyl-, (Z)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.